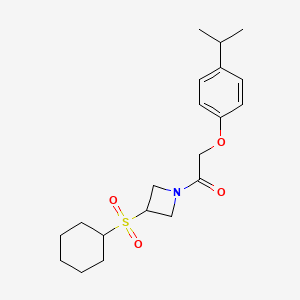
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H29NO4S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features an azetidine ring, a cyclohexylsulfonyl group, and a 4-isopropylphenoxy moiety. These structural components contribute to its interaction with various biological targets.
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring known for its reactivity. |
| Cyclohexylsulfonyl Group | A sulfonyl group that enhances solubility and potential interactions with biological macromolecules. |
| 4-Isopropylphenoxy Moiety | A phenolic group that may influence binding affinity to receptors. |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This can be achieved through the aza-Michael addition of suitable precursors.
- Introduction of the Cyclohexylsulfonyl Group : The sulfonyl group is introduced via a sulfonation reaction.
- Attachment of the Isopropylphenoxy Moiety : This step usually involves nucleophilic substitution reactions.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing cytokine signaling and inflammation.
- Anticancer Properties : There is emerging evidence that azetidine derivatives can exhibit anticancer activities by modulating cell cycle progression and inducing apoptosis in cancer cells.
Case Studies
- Inhibition of Janus Kinases (JAKs) :
- A study demonstrated that azetidine derivatives can inhibit JAKs, leading to decreased inflammatory responses in cellular models .
- Antitumor Activity :
- Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting potential applications in oncology .
The proposed mechanism of action for this compound involves:
- Binding to Specific Receptors : The azetidine and sulfonyl groups may facilitate interactions with target enzymes or receptors, modulating their activity.
- Influencing Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell proliferation.
Potential Applications
Given its promising biological activities, this compound could have applications in:
- Pharmaceutical Development : Targeting inflammatory diseases and cancers.
- Research Tool : As a chemical probe in studying specific biological pathways.
特性
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-15(2)16-8-10-17(11-9-16)25-14-20(22)21-12-19(13-21)26(23,24)18-6-4-3-5-7-18/h8-11,15,18-19H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYYUHKMSATCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













